molecular formula C8H10BrNO2S B2935503 (3-Bromo-2-methylphenyl)methanesulfonamide CAS No. 1567106-72-2

(3-Bromo-2-methylphenyl)methanesulfonamide

Cat. No.: B2935503
CAS No.: 1567106-72-2
M. Wt: 264.14
InChI Key: IPHXEWVPSWZHJN-UHFFFAOYSA-N
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Description

“(3-Bromo-2-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO2S . It has a molecular weight of 264.14 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H10BrNO2S . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found .

Mechanism of Action

The mechanism of action of (3-Bromo-2-methylphenyl)methanesulfonamide is not well-understood. However, it is believed to act as an inhibitor of certain enzymes. Enzymes are proteins that catalyze chemical reactions in the body. By inhibiting these enzymes, this compound can interfere with various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well-studied. However, it has been reported to have anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3-Bromo-2-methylphenyl)methanesulfonamide in lab experiments is its availability. The compound is commercially available and relatively inexpensive. It is also stable under normal laboratory conditions. However, one of the limitations is that its mechanism of action is not well-understood. This can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of (3-Bromo-2-methylphenyl)methanesulfonamide in scientific research. One direction is the development of new synthetic methods for the compound. Another direction is the study of its mechanism of action. Understanding how the compound works can lead to the development of new drugs that target specific enzymes. Another direction is the study of its potential as an anti-inflammatory and anti-tumor agent. Finally, the compound can be used in the development of new materials with specific properties.

Synthesis Methods

The synthesis method of (3-Bromo-2-methylphenyl)methanesulfonamide is well-established in the literature. One of the most common methods involves the reaction of 3-bromo-2-methylbenzenesulfonyl chloride with ammonia in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

(3-Bromo-2-methylphenyl)methanesulfonamide is widely used in scientific research as a tool compound. It is used as a building block for the synthesis of other compounds. It is also used as a reagent in various chemical reactions. The compound has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. It is also used in the development of new materials such as polymers and catalysts.

Safety and Hazards

The safety information for “(3-Bromo-2-methylphenyl)methanesulfonamide” indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(3-bromo-2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-7(5-13(10,11)12)3-2-4-8(6)9/h2-4H,5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHXEWVPSWZHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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